

# Using Diosmetinidin chloride as a standard for quantitative analysis

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## Compound of Interest

Compound Name: *Diosmetinidin chloride*

Cat. No.: *B1602025*

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## Application Notes: Quantitative Analysis of Diosmetinidin Chloride

### Introduction

**Diosmetinidin chloride** (3',5,7-Trihydroxy-4'-methoxyflavylium chloride) is an anthocyanidin, a subclass of flavonoids, recognized for its potential biological activities.<sup>[1][2][3]</sup> As a pure analytical standard, it is crucial for the accurate quantification of this compound in various matrices, including plant extracts, functional foods, and pharmaceutical preparations.<sup>[1][2][3]</sup> These application notes provide detailed protocols for the quantitative analysis of **Diosmetinidin chloride** using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

## Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Diosmetinidin chloride** is essential for its accurate handling and analysis.

Property	Value	Reference
CAS Number	64670-94-6	[1][3]
Molecular Formula	C <sub>16</sub> H <sub>13</sub> O <sub>5</sub> Cl	[1][2]
Molecular Weight	320.71 g/mol	[1][2]
Purity	≥97% (HPLC)	[1][2][3]
Appearance	Powder	[1][2]
Storage	Store at < -15°C in a dry, dark place.	[3]

## Experimental Protocols

### Standard Solution Preparation

Accurate preparation of standard solutions is fundamental to the reliability of quantitative analysis.

Protocol:

- **Stock Solution (1 mg/mL):** Accurately weigh approximately 10 mg of **Diosmetinidin chloride** standard. Dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at < -15°C and protected from light.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for the selected analytical method (e.g., 1-100 µg/mL for HPLC).

### High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a widely used technique for the separation and quantification of flavonoids. This protocol is a general guideline and may require optimization based on the specific sample matrix.

## Methodology:

Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Isocratic: Methanol:0.5% Phosphoric acid (50:50, v/v)
Flow Rate	0.9 mL/min
Column Temperature	25°C
Injection Volume	20 µL
Detection	UV-Vis Detector at 285 nm
Run Time	Approximately 35 minutes

## Procedure:

- Prepare the mobile phase and degas it before use.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard solutions to generate a calibration curve.
- Inject the sample solutions.
- Identify the **Diosmetinidin chloride** peak in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of **Diosmetinidin chloride** in the sample using the calibration curve.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of low-abundance analytes in complex matrices.

## Methodology:

Parameter	Recommended Conditions
LC System	UHPLC or HPLC system
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile Gradient elution may be required for complex samples.
Flow Rate	0.3 mL/min
Injection Volume	5 µL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	To be determined by infusing a standard solution of Diosmetinidin chloride. The precursor ion will be $[M-C]^{+}$ .

## Procedure:

- Optimize the MS parameters (e.g., collision energy, declustering potential) for **Diosmetinidin chloride** by infusing a standard solution.
- Develop a suitable LC gradient to achieve good separation of the analyte from matrix components.
- Prepare a calibration curve using the standard solutions.
- Process the samples, including any necessary extraction and clean-up steps.
- Analyze the samples and quantify **Diosmetinidin chloride** using the established MRM method and calibration curve.

## UV-Vis Spectrophotometry Protocol

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of total anthocyanin content. The pH differential method is commonly used for this purpose.

Methodology:

Parameter	Recommended Conditions
Reagents	0.025 M Potassium chloride buffer (pH 1.0) 0.4 M Sodium acetate buffer (pH 4.5)
Wavelengths	520 nm and 700 nm
Cuvette Pathlength	1 cm

Procedure:

- Prepare two dilutions of the sample (or standard), one with the pH 1.0 buffer and the other with the pH 4.5 buffer.
- Allow the solutions to equilibrate for 15-30 minutes.
- Measure the absorbance of both solutions at 520 nm and 700 nm.
- Calculate the absorbance difference (A) for each pH using the formula:  $A = (A_{520} - A_{700})$ .
- Calculate the total monomeric anthocyanin concentration, expressed as **Diosmetinidin chloride** equivalents, using the following formula:  $\text{Total Anthocyanins (mg/L)} = (A \times \text{MW} \times \text{DF} \times 1000) / (\epsilon \times l)$  Where:
  - $A = (A_{520} - A_{700})_{\text{pH 1.0}} - (A_{520} - A_{700})_{\text{pH 4.5}}$
  - MW (Molecular Weight of **Diosmetinidin chloride**) = 320.71 g/mol
  - DF = Dilution Factor
  - $\epsilon$  (Molar extinction coefficient of **Diosmetinidin chloride**) = To be determined experimentally. As a starting point, the molar extinction coefficient for similar anthocyanins

like cyanidin-3-glucoside ( $26,900 \text{ L}\cdot\text{cm}^{-1}\cdot\text{mol}^{-1}$ ) can be used for initial estimations.

- $l$  (Pathlength) = 1 cm

## Data Presentation

The following tables summarize the key quantitative data that should be generated and recorded during the analysis.

Table 1: HPLC Calibration Data

Concentration ( $\mu\text{g/mL}$ )	Peak Area
1	
5	
10	
25	
50	
100	
$R^2$	

Table 2: LC-MS/MS Quantitative Results

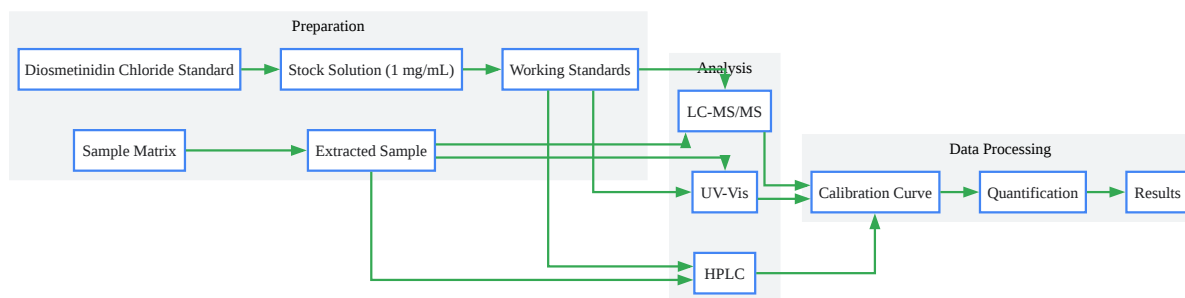
Sample ID	Concentration ( $\text{ng/mL}$ )	%RSD ( $n=3$ )
Sample 1		
Sample 2		
Sample 3		

Table 3: UV-Vis Spectrophotometry Data

Sample ID	Absorbance at 520 nm (pH 1.0)	Absorbance at 700 nm (pH 1.0)	Absorbance at 520 nm (pH 4.5)	Absorbance at 700 nm (pH 4.5)	Total Anthocyanin Content (mg/L)
Standard 1					
Sample 1					

## Visualizations

### Experimental Workflow

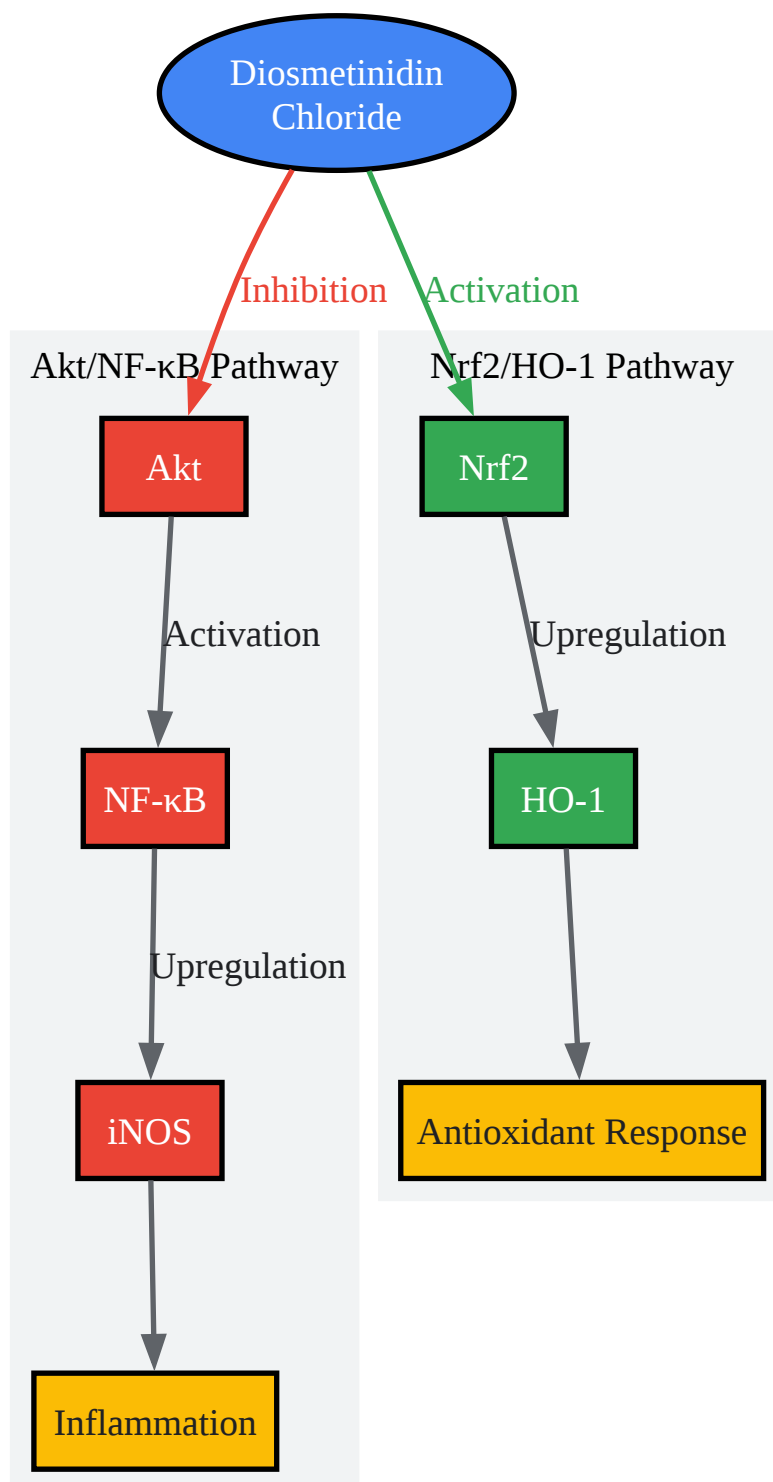


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Caption: General workflow for the quantitative analysis of **Diosmetinidin chloride**.

## Potential Signaling Pathway Modulation by Diosmetinidin

Based on studies of the related compound diosmetin, Diosmetinidin may modulate inflammatory and oxidative stress pathways.[4][5]



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Caption: Putative signaling pathways modulated by Diosmetinidin.

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